trans-3-(2-Thenoyl)acrylic Acid
CAS No.: 71150-02-2
Cat. No.: VC21134934
Molecular Formula: C8H6O3S
Molecular Weight: 182.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71150-02-2 |
|---|---|
| Molecular Formula | C8H6O3S |
| Molecular Weight | 182.2 g/mol |
| IUPAC Name | (E)-4-oxo-4-thiophen-2-ylbut-2-enoic acid |
| Standard InChI | InChI=1S/C8H6O3S/c9-6(3-4-8(10)11)7-2-1-5-12-7/h1-5H,(H,10,11)/b4-3+ |
| Standard InChI Key | FTZYPJRMSXWPEO-ONEGZZNKSA-N |
| Isomeric SMILES | C1=CSC(=C1)C(=O)/C=C/C(=O)O |
| SMILES | C1=CSC(=C1)C(=O)C=CC(=O)O |
| Canonical SMILES | C1=CSC(=C1)C(=O)C=CC(=O)O |
Introduction
Chemical Properties and Structural Characteristics
Physical Properties
The physical and chemical properties of trans-3-(2-Thenoyl)acrylic acid are summarized in the following table:
Structural Features
Trans-3-(2-Thenoyl)acrylic acid possesses a distinctive structure characterized by several key features:
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A thiophene ring at position 2 (2-thienyl group)
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A carbonyl group (ketone) connecting the thiophene ring to an acrylic acid moiety
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A trans (E) configuration across the carbon-carbon double bond
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A terminal carboxylic acid group
The compound's structure provides multiple reactive sites, including the electrophilic carbonyl carbon, the nucleophilic sulfur atom in the thiophene ring, and the carboxylic acid group, making it versatile for various chemical transformations .
Tautomeric Forms
Trans-3-(2-Thenoyl)acrylic acid can exist in two tautomeric forms: a keto-acid form and a lactol form. This keto-lactol tautomerism is well-documented for γ-keto and γ-formyl acids . The interconversion between these forms plays a crucial role in the compound's reactivity in various chemical reactions. In many cases, the acid participates in reactions through its cyclic lactol form, which influences its reactivity patterns .
The tautomeric equilibrium can be represented as follows:
Keto-acid form (open chain) ⇌ Lactol form (cyclic)
This tautomeric behavior is particularly important in understanding the reaction mechanisms involving this compound, especially in the synthesis of heterocyclic compounds like butenolides .
Synthesis Methods
Several methods have been developed for the synthesis of trans-3-(2-Thenoyl)acrylic acid. One common approach involves the Knoevenagel condensation of 2-thiophenecarboxaldehyde with malonic acid in pyridine under either reflux conditions or ultrasonic irradiation .
The ultrasonic irradiation method has been reported to significantly reduce reaction times and generally increase yields compared to conventional reflux methods . The workup procedure typically involves adding water to the reaction medium, followed by acidification with sulfuric acid, and recrystallization of the precipitate in ethanol/water (8:2) mixture .
The reaction can be represented as:
2-Thiophenecarboxaldehyde + Malonic acid → trans-3-(2-Thenoyl)acrylic acid + CO₂ + H₂O
This synthetic approach is advantageous for several reasons:
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It can be performed on a multigram scale
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It offers high yields (up to 75% using ultrasonic irradiation)
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The product can be obtained with high purity after recrystallization
Applications and Research Significance
Synthesis of Butenolides
One of the most significant applications of trans-3-(2-Thenoyl)acrylic acid is in the synthesis of butenolides. Butenolides are five-membered α,β-unsaturated cyclic esters that constitute the central part in the structures of numerous naturally occurring compounds with medicinal properties, including antitumor, antifungal, and antibacterial activities .
The synthesis of butenolides using trans-3-(2-Thenoyl)acrylic acid typically involves a reaction with various phenols (mono-, di-, and trihydroxy phenols) in the presence of a catalytic amount of concentrated sulfuric acid . This reaction proceeds through the lactol form of the acid and results in γ,γ-disubstituted butenolides where the γ-carbon of the butenolide ring is attached to two different rings: a phenyl ring containing one, two, or three hydroxy groups, and a thienyl ring .
The synthesized butenolides exhibit characteristic IR spectral features, including sharp and strong peaks near 1775–1785 cm⁻¹, which are distinctive for five-membered α,β-unsaturated lactones .
Preparation of Pechmann Dyes
Trans-3-(2-Thenoyl)acrylic acid serves as a key reagent in the synthesis of thiophene-containing Pechmann dyes . Pechmann dyes are an important class of fluorescent compounds widely used in various applications, including biological imaging, organic light-emitting diodes (OLEDs), and as sensitizers in dye-sensitized solar cells.
The thiophene moiety in these dyes contributes to their unique photophysical properties, including enhanced light absorption and emission characteristics, making them valuable for applications in optoelectronic devices and biological sensing .
Research Developments and Future Perspectives
Recent research has expanded the understanding and applications of trans-3-(2-Thenoyl)acrylic acid. Notable developments include:
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The exploration of its role in synthesizing γ,γ-disubstituted butenolides with potential medicinal properties
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Investigation of its potential as a precursor for the development of new anticancer and antimicrobial agents
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Studies on its spectroscopic properties and molecular structure
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Evaluation of its potential as a building block for the synthesis of more complex heterocyclic systems
Future research directions may focus on:
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Exploring the structure-activity relationships of its derivatives
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Developing more efficient and environmentally friendly synthesis methods
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Investigating its potential applications in materials science, particularly in the development of conducting polymers and optoelectronic materials
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Further evaluating its biological activities and potential therapeutic applications
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